LCB-2853, with the Chemical Abstracts Service number 141335-11-7, is classified under the category of synthetic drugs. Its molecular formula is , with a molecular weight of 443.9 g/mol. The International Union of Pure and Applied Chemistry name for LCB-2853 is sodium;2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetate .
The synthesis of LCB-2853 involves multiple steps, which include the formation of critical intermediates followed by various reactions. Although specific details regarding the exact synthetic routes are often proprietary, general methodologies can be outlined:
While detailed reaction conditions such as specific reagents and temperatures are not publicly available, the synthesis is designed to optimize yield and minimize by-products.
The molecular structure of LCB-2853 features several notable characteristics:
The InChI Key for LCB-2853 is WVVUYAHTYLRPEB-UHFFFAOYSA-M, which provides a unique identifier for its molecular structure in chemical databases .
LCB-2853 participates in various chemical reactions, primarily influenced by its functional groups:
The mechanism of action of LCB-2853 primarily involves antagonism at the thromboxane A2 receptor. This receptor plays a crucial role in:
This dual action makes LCB-2853 an effective candidate for therapeutic applications aimed at reducing thrombotic events in cardiovascular diseases .
The physical and chemical properties of LCB-2853 are essential for understanding its behavior in biological systems:
These properties play a significant role in determining how LCB-2853 interacts with biological systems and its potential as a therapeutic agent.
LCB-2853 has been studied extensively across various scientific fields:
These applications highlight the compound's versatility and importance in both research and clinical settings .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3